2-Chloro-5-cyanobenzoic acid

Description

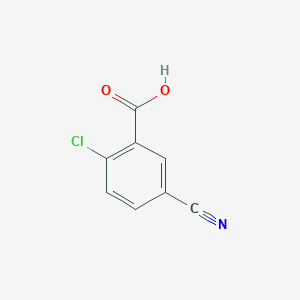

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNRJPYVSBAJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557344 | |

| Record name | 2-Chloro-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89891-83-8 | |

| Record name | 2-Chloro-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 2-Chloro-5-cyanobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. We will delve into its core chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights grounded in authoritative data.

This compound is an aromatic compound characterized by a benzoic acid core substituted with a chlorine atom at the 2-position and a nitrile group at the 5-position.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

Nomenclature and Identifiers

Physicochemical Data Summary

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The data below has been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Weight | 181.57 g/mol | [1] |

| Appearance | White to Yellow Solid | [2] |

| Exact Mass | 180.9930561 Da | [1] |

| Topological Polar Surface Area | 61.1 Ų | [1] |

| Purity | Typically ≥95% | [2][4] |

| Storage | Sealed in dry, room temperature conditions | [2] |

While specific data on melting point and solubility is not consistently available, related compounds offer valuable insights. For instance, 2-chlorobenzoic acid has limited water solubility, and cyanobenzoic acid derivatives show slight solubility in methanol and dimethyl sulfoxide (DMSO).[5] The predicted density for this compound is approximately 1.48 g/cm³.[5]

Section 2: Synthesis and Chemical Reactivity

The synthesis of this compound often involves multi-step procedures starting from more common precursors. A well-documented route is the Sandmeyer reaction, which leverages the transformation of an amino group into a nitrile via a diazonium salt intermediate.

Representative Synthesis: The Sandmeyer Reaction

A common and effective method for introducing the cyano group onto the aromatic ring is through the diazotization of an amino precursor followed by cyanation. The synthesis starts with 5-amino-2-chlorobenzoic acid.

Causality of Experimental Choices:

-

Diazotization at Low Temperature (0-5 °C): The reaction of the primary aromatic amine with sodium nitrite (NaNO₂) and a strong acid (like HCl) must be conducted at low temperatures. This is because the resulting diazonium salt is unstable and can decompose at higher temperatures, significantly reducing the yield.

-

Copper(I) Cyanide Catalyst: The diazonium salt is then treated with a copper(I) cyanide source. The copper(I) ion is crucial as it facilitates the displacement of the diazonium group (N₂) by the cyanide ion (CN⁻) through a single-electron transfer mechanism.

A detailed protocol for this synthesis is provided in Section 6.

Caption: General workflow illustrating the use as a synthetic intermediate.

Section 5: Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following warnings for this compound:[1][2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles). [6][7]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [6][7]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [2][7]* First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [6] * Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice. [6] * Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention. [6] * Ingestion: Clean mouth with water and seek medical attention. [6]

-

Section 6: Experimental Protocol: Synthesis from 5-Amino-2-chlorobenzoic Acid

This protocol details the synthesis of this compound based on the Sandmeyer reaction. [3] Objective: To synthesize this compound from 5-amino-2-chlorobenzoic acid.

Materials:

-

5-amino-2-chlorobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Potassium cyanide (KCN) - EXTREME CAUTION REQUIRED

-

Copper(I) cyanide (CuCN) or Copper sulfate (CuSO₄) to prepare the catalyst in situ.

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt: a. In a flask equipped with a magnetic stirrer, dissolve 5.0 g of 5-amino-2-chlorobenzoic acid in 40 mL of water and 10 mL of concentrated HCl. b. Cool the mixture to 0 °C in an ice bath. c. Slowly add a pre-cooled aqueous solution of 2.21 g of NaNO₂ in 10 mL of water dropwise, ensuring the temperature remains below 5 °C. d. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.

-

Preparation of the Cyanation Reagent: a. (Perform in a well-ventilated fume hood with extreme caution) . Prepare a solution of potassium copper tetracyanide by mixing an aqueous solution of 10 g KCN in 18 mL water with an aqueous solution of 7 g copper sulfate in 12 mL water. b. Stir this mixture for 1 hour at 50 °C.

-

Sandmeyer Reaction: a. Slowly add the cold diazonium salt solution dropwise to the prepared cyanation reagent. b. Vigorous nitrogen evolution will be observed. Control the rate of addition to manage the effervescence. c. After the addition is complete, allow the reaction to stir and warm to room temperature.

-

Work-up and Purification: a. Acidify the reaction mixture with 1.5 N HCl solution to precipitate the crude product. b. Extract the product into ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude solid. f. Purify the crude product by column chromatography (silica gel, eluting with 1-2% methanol in chloroform) to yield pure this compound.

Sources

- 1. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound CAS#: 89891-83-8 [m.chemicalbook.com]

- 4. 2-Chloro-5-cyanobenzoic acid - Amerigo Scientific [amerigoscientific.com]

- 5. Buy 2-Chloro-5-(cyanomethyl)benzoic acid | 66658-58-0 [smolecule.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

Introduction: A Versatile Scaffolding for Chemical Innovation

An In-Depth Technical Guide to 2-Chloro-5-cyanobenzoic Acid (CAS: 89891-83-8)

For Researchers, Scientists, and Drug Development Professionals

This compound, registered under CAS number 89891-83-8, is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry.[1] Its trifunctional nature—featuring a carboxylic acid, a nitrile, and a chloro substituent on a benzene ring—renders it a highly versatile building block. The specific arrangement of these functional groups allows for regioselective modifications, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, grounded in established scientific literature and technical data.

Section 1: Core Chemical and Physical Properties

The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and storage requirements.

| Property | Value | Source |

| CAS Number | 89891-83-8 | [1][3][4][5] |

| Molecular Formula | C₈H₄ClNO₂ | [1][4][5] |

| Molecular Weight | 181.58 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1][3] |

| Melting Point | 178 °C | [4][6] |

| Boiling Point | 334.7±27.0 °C (Predicted) | [4] |

| Density | 1.48±0.1 g/cm³ (Predicted) | [2][4] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| InChI Key | OZNRJPYVSBAJLX-UHFFFAOYSA-N | [1][3] |

Section 2: Synthesis Pathway and Experimental Protocol

The most common laboratory-scale synthesis of this compound is achieved through a Sandmeyer reaction, a robust method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. The precursor for this synthesis is 5-amino-2-chlorobenzoic acid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol describes the conversion of 5-amino-2-chlorobenzoic acid to this compound.[4]

Materials:

-

5-amino-2-chlorobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Potassium cyanide (KCN)

-

Copper(I) cyanide (CuCN) or other copper source to form the tetracyanocuprate complex

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

Step-by-Step Methodology:

-

Preparation of the Diazonium Salt (Step 1):

-

In a reaction vessel, dissolve 5.0 g (29.14 mmol) of 5-amino-2-chlorobenzoic acid in 40 mL of water and 10 mL of concentrated HCl.

-

Cool the mixture to 0 °C in an ice-salt bath. The low temperature is critical to ensure the stability of the resulting diazonium salt, preventing premature decomposition.

-

Slowly add, dropwise, a pre-cooled aqueous solution of 2.21 g (32 mmol) of sodium nitrite in 10 mL of water. Maintain the temperature at or below 5 °C throughout the addition.

-

Continue stirring the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

-

-

Preparation of the Cyanating Agent:

-

In a separate flask, prepare the potassium copper tetracyanide solution. This is typically done by reacting a copper(I) source with an excess of potassium cyanide in an aqueous solution. Note: This step involves highly toxic cyanides and must be performed with extreme caution in a well-ventilated fume hood.

-

-

Sandmeyer Reaction (Step 2):

-

Add the cold diazonium salt solution dropwise to the prepared potassium copper tetracyanide solution. The addition should be controlled to manage gas evolution (N₂) and maintain the reaction temperature.

-

Once the addition is complete, allow the reaction to stir and slowly warm to room temperature to ensure the reaction proceeds to completion.

-

-

Workup and Purification (Step 3):

-

Acidify the reaction mixture with 1.5 N HCl to protonate the carboxylic acid and precipitate any unreacted starting materials.

-

Extract the target product into ethyl acetate (EtOAc). Perform multiple extractions to maximize yield.

-

Combine the organic phases and wash sequentially with water and brine to remove inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography using a silica gel stationary phase and an eluent system such as 1-2% methanol in chloroform to afford pure this compound.[4]

-

Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.92 (br s, 1H, -COOH), 8.24 (d, J = 2.1 Hz, 1H), 8.02-7.99 (dd, J = 8.4 Hz, 2.1 Hz, 1H), 7.80-7.78 (d, J = 8.2 Hz, 1H).[4]

-

MS (ESI) m/z: Calculated for C₈H₄ClNO₂: 180.99; Measured: 179.6 (M-H)⁻.[4]

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

-

Carboxylic Acid Group: This group is the most reactive site for standard nucleophilic acyl substitution. It can be readily converted into esters, amides, or acid chlorides. Esterification, for instance, is a common first step to protect the acid functionality while performing chemistry on other parts of the molecule.

-

Nitrile (Cyano) Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.

-

Aryl Chloride Group: The chlorine atom is deactivated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the cyano and carboxyl groups. However, it can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a key strategy for elaborating the molecular scaffold in drug discovery programs.

Representative Reaction: Esterification

Caption: Fischer esterification of this compound.

This reaction protects the carboxylic acid, allowing for subsequent selective manipulation of the nitrile or chloro groups. The resulting ester, methyl 2-chloro-5-cyanobenzoate, is itself a documented chemical intermediate.[7]

Section 4: Applications in Drug Discovery and Development

Substituted benzoic acids are privileged structures in medicinal chemistry. This compound serves as a crucial starting material or intermediate for synthesizing a range of biologically active compounds.

-

Scaffold for API Synthesis: Its structure is incorporated into more complex molecules targeting various diseases. The combination of a chloro-substituent and a nitrile group offers specific steric and electronic properties that can be fine-tuned for optimal binding to biological targets like enzymes or receptors.

-

Intermediate for Heterocyclic Chemistry: The functional groups can be used to construct heterocyclic rings, which are common motifs in many approved drugs. For example, the amine derived from the reduction of the nitrile can be a key component in building fused ring systems.

-

Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can be used in fragment-based screening to identify initial hit compounds that bind to a protein of interest. These fragments are then elaborated or linked to create more potent lead compounds.

While specific drug candidates derived directly from this molecule are often proprietary, its structural motifs appear in patents for various therapeutic areas. For instance, related chloro-benzoic acid derivatives are central to the development of anti-diabetic and antibacterial agents.[8]

Section 5: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

GHS Hazard Classification: [1][3]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[9]

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

References

-

This compound . Amerigo Scientific. [Link]

-

This compound | C8H4ClNO2 | CID 14203095 . PubChem. [Link]

-

This compound, 98% Purity, C8H4ClNO2, 10 grams . CP Lab Safety. [Link]

-

This compound (C8H4ClNO2) . PubChemLite. [Link]

- Methods for producing cyanobenzoic acid derivatives.

- Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.

-

2-Amino-5-Chloro Benzoic acid . Anshul Specialty Molecules. [Link]

-

methyl 2-chloro-5-cyanobenzoate . ChemSynthesis. [Link]

- Preparation of 2-chloro-5-aminobenzoic acid.

-

2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials . MDPI. [Link]

Sources

- 1. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Chloro-5-(cyanomethyl)benzoic acid | 66658-58-0 [smolecule.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound CAS#: 89891-83-8 [chemicalbook.com]

- 5. CAS 89891-83-8 | 4637-5-18 | MDL MFCD11036379 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. 89891-83-8 | CAS DataBase [m.chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

"2-Chloro-5-cyanobenzoic acid" molecular structure and formula

<

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-cyanobenzoic acid, a key chemical intermediate in the synthesis of complex organic molecules. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a standard synthesis protocol, discusses its chemical reactivity, and highlights its applications, grounded in authoritative references. Safety and handling protocols are also provided to ensure safe laboratory practice.

Introduction

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a chloro group, and a cyano group attached to a benzene ring. This unique combination of functional groups makes it a versatile and valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the chloro and cyano substituents, combined with the directing effects of the carboxylic acid, provides a scaffold with specific reactivity, enabling the regioselective synthesis of more complex derivatives. This guide serves as a technical resource, consolidating critical data to support its application in advanced research and development.

Molecular Structure and Formula

A precise understanding of the molecular architecture is fundamental to exploiting the chemical potential of this compound.

Chemical Identifiers and Formula

The compound is unambiguously identified by the following descriptors:

-

IUPAC Name: this compound[3]

-

Canonical SMILES: C1=CC(=C(C=C1C#N)C(=O)O)Cl[3]

-

InChIKey: OZNRJPYVSBAJLX-UHFFFAOYSA-N[3]

Structural Analysis

The structure consists of a benzene ring substituted at positions 1, 2, and 5. The carboxylic acid (-COOH) group at position 1 is the principal functional group. A chlorine atom (-Cl) is located at the ortho position (C2), and a cyano (-C≡N) group is at the meta position (C5) relative to the carboxylic acid.

The spatial arrangement and electronic effects of these substituents are critical:

-

Carboxylic Acid Group: Acts as a meta-director and is deactivating for electrophilic aromatic substitution.

-

Chloro Group: An ortho, para-director, but its inductive electron-withdrawing effect is deactivating.

-

Cyano Group: A strong electron-withdrawing group that is deactivating and a meta-director.

The interplay of these groups dictates the molecule's reactivity, acidity, and spectroscopic properties.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various solvents and reaction conditions. This data is essential for experimental design, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 181.58 g/mol | [2][3] |

| Appearance | White to yellow solid | |

| Melting Point | 178 °C | [4][5] |

| Boiling Point (Predicted) | 334.7 ± 27.0 °C | [4][5] |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [4][5] |

| pKa (Predicted) | 2.31 ± 0.25 | [4][5] |

| Storage | Sealed in dry, room temperature |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The following data represent the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is characterized by three signals in the aromatic region and one broad signal for the carboxylic proton.

-

δ ~13.92 (s, 1H, -COOH)

-

δ ~8.24 (d, J=2.1 Hz, 1H, Ar-H)

-

δ ~8.00 (dd, J=8.4, 2.1 Hz, 1H, Ar-H)

-

δ ~7.79 (d, J=8.2 Hz, 1H, Ar-H)[4]

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups.

-

O-H stretch (Carboxylic Acid): Broad band around 2500-3300 cm⁻¹

-

C≡N stretch (Cyano): Sharp, medium intensity peak around 2230 cm⁻¹

-

C=O stretch (Carboxylic Acid): Strong, sharp peak around 1700 cm⁻¹

-

C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

C-Cl stretch: Typically found in the 600-800 cm⁻¹ region

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI)

-

Calculated m/z: 180.99 for C₈H₄ClNO₂

-

Observed (M-H)⁻: 179.6[4]

Synthesis and Reactivity

Representative Synthesis Protocol: Sandmeyer Reaction

This compound can be synthesized from 5-Amino-2-chlorobenzoic acid via a Sandmeyer reaction. This classic transformation is a reliable method for introducing a cyano group onto an aromatic ring.

Caption: General workflow for Sandmeyer synthesis.

Experimental Protocol:

-

Diazotization: Dissolve 5-amino-2-chlorobenzoic acid in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.[4]

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.[4]

-

Cyanation: In a separate vessel, prepare a solution of copper(I) cyanide (CuCN).

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.[4]

-

Workup: After the reaction is complete, acidify the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

-

Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]

Chemical Reactivity

The three functional groups offer distinct sites for further chemical modification:

-

Carboxylic Acid: Can undergo esterification, amidation, or reduction to an alcohol.

-

Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

-

Aromatic Ring: Susceptible to nucleophilic aromatic substitution, particularly at the chloro-substituted position, activated by the electron-withdrawing cyano group.

Applications in Research and Development

This compound is not typically an end-product but a crucial intermediate. Its primary value lies in its role as a scaffold for building more complex molecules, particularly in the pharmaceutical industry. The specific arrangement of its functional groups allows for the controlled, stepwise introduction of other moieties, making it a valuable starting material in multi-step syntheses of active pharmaceutical ingredients (APIs) and other high-value chemical entities.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a well-characterized chemical compound with a defined molecular structure and predictable reactivity. Its utility as a synthetic intermediate is well-established, providing a robust platform for the construction of diverse and complex molecular targets. The data compiled in this guide, from structural and physical properties to synthetic protocols and safety information, provides a solid foundation for researchers and developers to effectively and safely incorporate this valuable building block into their scientific endeavors.

References

-

This compound, 98% Purity, C8H4ClNO2, 10 grams . CP Lab Safety. [Link]

-

This compound | C8H4ClNO2 | CID 14203095 . PubChem. [Link]

-

This compound (C8H4ClNO2) . PubChemLite. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. CAS 89891-83-8 | 4637-5-18 | MDL MFCD11036379 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 89891-83-8 [m.chemicalbook.com]

- 5. This compound CAS#: 89891-83-8 [m.chemicalbook.com]

A Comprehensive Technical Guide to 2-Chloro-5-cyanobenzoic Acid: Synthesis, Characterization, and Applications in Chemical Research

Executive Summary: This guide provides an in-depth technical overview of 2-chloro-5-cyanobenzoic acid, a multifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will detail its chemical identity, physicochemical properties, a validated synthetic protocol with mechanistic insights, comprehensive methods for structural characterization, and its applications as a versatile intermediate. This document is intended for scientists and professionals in drug development and chemical research, offering field-proven insights and methodologies.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure incorporates three distinct functional groups—a carboxylic acid, a chloro group, and a cyano (nitrile) group—making it a valuable and versatile building block in synthetic chemistry.

Nomenclature and Structural Identifiers

The compound is unambiguously identified by its IUPAC name and several other standard chemical identifiers.

-

IUPAC Name: this compound

-

CAS Number: 89891-83-8[1]

-

Molecular Formula: C₈H₄ClNO₂[1]

-

Molecular Weight: 181.58 g/mol [1]

-

Canonical SMILES: C1=CC(=C(C=C1C#N)C(=O)O)Cl

-

InChI Key: OZNRJPYVSBAJLX-UHFFFAOYSA-N

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Source |

| Physical Form | White to yellow solid | |

| Melting Point | 178 °C | [1] |

| Boiling Point (Predicted) | 334.7 ± 27.0 °C | [1] |

| Molecular Weight | 181.58 g/mol | [1] |

| Topological Polar Surface Area | 61.1 Ų | |

| Storage Temperature | Room temperature, sealed in dry conditions |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a Sandmeyer reaction, a robust and widely used method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.

Mechanistic Rationale and Strategy

The chosen synthetic route begins with 5-amino-2-chlorobenzoic acid. This starting material is strategic because the amino group can be readily converted into a diazonium salt. Diazonium salts are highly versatile intermediates in organic synthesis; the diazonio group is an excellent leaving group (as N₂ gas), facilitating its substitution by a wide range of nucleophiles. In this case, a cyanide source, catalyzed by copper(I), is used to displace the diazonio group and form the desired nitrile. This approach provides high regioselectivity, ensuring the cyano group is installed at position 5.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a validated lab-scale synthesis of this compound.[1]

Step 1: Diazotization of 5-amino-2-chlorobenzoic acid

-

In a reaction vessel, dissolve 5-amino-2-chlorobenzoic acid (1.0 eq) in an aqueous solution of hydrochloric acid (HCl).

-

Cool the mixture to 0-5 °C using an ice bath. Maintaining this low temperature is critical to ensure the stability of the resulting diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise to the stirred mixture. The reaction is exothermic, and the temperature must be kept below 5 °C.

-

Continue stirring the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. This forms the potassium copper tetracyanide complex, which is the active reagent.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Acidify the reaction mixture with a strong acid (e.g., 1.5 N HCl) to protonate the carboxylic acid and precipitate the crude product.[1]

-

Extract the product into an organic solvent such as ethyl acetate (EtOAc).[1]

-

Wash the combined organic layers sequentially with water and brine, then dry over anhydrous sodium sulfate.[1]

-

Concentrate the solution under reduced pressure to yield the crude solid.

-

Purify the crude product by column chromatography on silica gel, eluting with a methanol/chloroform gradient, to afford pure this compound.[1]

Synthesis Workflow Diagram```dot

Caption: Potential derivatization pathways from the core scaffold.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.

| GHS Classification | Hazard Statement | Pictogram |

|---|---|---|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |

| STOT SE, Respiratory (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [2]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield. [2]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [2]* Spills: Avoid dust formation. Sweep up spills of solid material and place in a suitable container for disposal. [2]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [2]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a multifunctional chemical intermediate with significant potential for applications in drug discovery, organic synthesis, and materials science. Its well-defined synthesis and the orthogonal reactivity of its functional groups make it a valuable tool for researchers. The protocols and data presented in this guide provide a comprehensive foundation for the safe and effective use of this compound in a research and development setting.

References

-

This compound | C8H4ClNO2 | CID 14203095 - PubChem. National Center for Biotechnology Information. URL: [Link]

-

This compound, 98% Purity, C8H4ClNO2, 10 grams - CP Lab Safety. CP Lab Safety. URL: [Link]

-

A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap. Patsnap. URL: [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. MDPI. URL: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-cyanobenzoic Acid: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-cyanobenzoic acid, a substituted benzoic acid derivative, is a key intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical industry. Its trifunctional nature, featuring a carboxylic acid, a nitrile group, and a chloro-substituent on an aromatic ring, provides a versatile platform for a wide range of chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties of this compound, its characteristic reactivity, and its applications in modern organic synthesis, with a particular focus on its role in drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO₂ | [1] |

| Molecular Weight | 181.57 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 178 °C | [2] |

| Boiling Point (Predicted) | 334.7 ± 27.0 °C | |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | |

| pKa (Predicted) | 2.31 ± 0.25 | |

| CAS Number | 89891-83-8 | [1] |

Solubility: Based on the properties of structurally related compounds, this compound is expected to have limited solubility in water and moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.92 (br s, 1H, -COOH), 8.24 (d, J = 2.1 Hz, 1H, Ar-H), 8.02-7.99 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), 7.80-7.78 (d, J = 8.2 Hz, 1H, Ar-H).

-

Mass Spectrometry (ESI-MS): m/z calculated for C₈H₄ClNO₂: 180.99; measured: 179.6 (M-H)⁻.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three functional groups, allowing for a diverse range of chemical transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for various derivatizations.

-

Esterification: this compound can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents. These esters are often used as intermediates in further synthetic steps.[5]

-

Amide Formation: The carboxylic acid can be activated, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine to form the corresponding amide.[6] Direct coupling with an amine using a coupling agent like dicyclohexylcarbodiimide (DCC) is also a common method.[7]

Reactions of the Nitrile Group

The nitrile group can undergo several important transformations.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, yielding 2-chlorobenzene-1,4-dicarboxylic acid. Alternatively, under milder basic conditions, partial hydrolysis can afford the corresponding amide, 2-chloro-5-carboxamidobenzoic acid.[6]

Reactions of the Chloro-Aromatic Ring

The presence of electron-withdrawing groups (both the nitrile and carboxylic acid) activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[8][9][10][11]

-

Nucleophilic Aromatic Substitution (SNAr): The chloro substituent can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates. This reaction is a powerful tool for introducing new functional groups onto the aromatic ring. The electron-withdrawing groups stabilize the intermediate Meisenheimer complex, facilitating the substitution.

Application in Drug Development: The Synthesis of Dapagliflozin

A prominent application of substituted benzoic acids is in the synthesis of active pharmaceutical ingredients (APIs).[12] While specific details for this compound are proprietary, its structural analog, 5-bromo-2-chlorobenzoic acid, is a key starting material in the synthesis of Dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[13][14][15] The synthesis involves an acylation reaction of the benzoic acid derivative. It is plausible that this compound could be utilized in similar synthetic strategies for other APIs, leveraging its unique combination of functional groups.

Experimental Protocols

The following are representative, step-by-step methodologies for key transformations involving compounds structurally similar to this compound. These should be adapted and optimized for the specific substrate.

Protocol 1: Synthesis of Methyl 2-chloro-5-cyanobenzoate (Esterification)

This protocol is based on general esterification procedures for aromatic carboxylic acids.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in methanol (10-20 volumes).

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-Chloro-5-cyanobenzamide (Amide Formation via Acyl Chloride)

This protocol is a standard two-step procedure for amide synthesis.

-

Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) containing a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux until the solid dissolves and gas evolution ceases.

-

Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Cool the solution in an ice bath and add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) dropwise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and separate the organic layer.

-

Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by recrystallization or column chromatography.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[16][17] All manipulations should be performed in a well-ventilated fume hood.[16] In case of contact, rinse the affected area with plenty of water. Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

Visualizations

Logical Relationship of Functional Group Reactivity

Caption: Reactivity pathways of this compound.

Experimental Workflow for Amide Synthesis

Caption: Workflow for the synthesis of amides from this compound.

References

-

PubChem. This compound. [Link]

- Fisher Scientific. Safety Data Sheet: 2-Chloro-5-iodobenzoic acid. (2024-04-01).

- National Institute of Standards and Technology. Safety Data Sheet: m-Chlorobenzoic Acid. (2014-02-27).

- Sigma-Aldrich. Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid. (2025-04-30).

- Google Patents. Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters. US3803202A.

- Google Patents. Synthesis method of dapagliflozin isomer impurity. CN105061373A.

-

Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. [Link]

-

Oriprobe. Improved synthesis of dapagliflozin. [Link]

- Google Patents.

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Pharmacia. Dapagliflozin – structure, synthesis, and new indications. (2021-08-04). [Link]

-

Indian Academy of Sciences. Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. [Link]

-

NIST WebBook. Benzoic acid, 2-chloro-. [Link]

-

ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... [Link]

-

Ch17 Reactions of Aromatic Compounds. [Link]

- ResearchGate. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020-06-05).

-

PubChemLite. This compound (C8H4ClNO2). [Link]

- Google Patents.

-

PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]

- Google Patents. A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-. CN106748721B.

-

BYJU'S. Nucleophilic aromatic substitution. [Link]

-

CORE. Catalytic Approaches to the Synthesis of Amide Bonds. [Link]

-

Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]

-

IRIS. “ Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. [Link]

- Google Patents. A synthetic method of 2-chloro-5-iodobenzoic acid. CN104193616A.

-

Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. (2023-04-02). [Link]

-

Amerigo Scientific. 2-Chloro-5-cyanobenzoic acid. [Link]

- The Royal Society of Chemistry.

- Google Patents. Preparation of 2-chloro-5-aminobenzoic acid. US2100242A.

- Google Patents. Production process of 2-chloro-5-nitrobenzoic acid. CN102329237A.

-

NIST WebBook. Benzoic acid, 2-chloro-. [Link]

- Google Patents. Synthesis method of 5-bromo-2-chloro benzoic acid. CN105622382A.

- Google Patents. Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US3879402A.

Sources

- 1. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters - Google Patents [patents.google.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. iris.uniss.it [iris.uniss.it]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. crab.rutgers.edu [crab.rutgers.edu]

- 10. byjus.com [byjus.com]

- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]

- 13. caod.oriprobe.com [caod.oriprobe.com]

- 14. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 15. ias.ac.in [ias.ac.in]

- 16. fishersci.com [fishersci.com]

- 17. tsapps.nist.gov [tsapps.nist.gov]

The Synthetic Versatility of 2-Chloro-5-cyanobenzoic Acid: A Technical Guide for Chemical Researchers

Introduction: A Multifunctional Building Block in Modern Organic Synthesis

2-Chloro-5-cyanobenzoic acid, a seemingly unassuming substituted benzoic acid derivative, has emerged as a powerful and versatile building block in the arsenal of synthetic organic chemists. Its unique trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a cyano group on a benzene ring, provides a rich platform for a diverse array of chemical transformations. This strategic arrangement of functional groups allows for selective and sequential reactions, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₈H₄ClNO₂ | |

| Molecular Weight | 181.57 g/mol | |

| Appearance | White to yellow solid | |

| Melting Point | 178 °C | |

| Density (predicted) | 1.48 ± 0.1 g/cm³ | |

| CAS Number | 89891-83-8 |

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

A Robust and Scalable Synthetic Pathway

The most common and reliable synthesis of this compound is a multi-step process commencing from the readily available starting material, o-chlorobenzoic acid. This pathway leverages classical organic reactions, ensuring its accessibility and scalability.

Overall Synthetic Scheme

Caption: Multi-step synthesis of this compound.

Part 1: Nitration of o-Chlorobenzoic Acid

The initial step involves the electrophilic aromatic substitution of o-chlorobenzoic acid to introduce a nitro group. The chloro and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. Steric hindrance from the ortho-chloro group and the deactivating effect of the carboxylic acid favor nitration at the position para to the chlorine atom.

Experimental Protocol:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add o-chlorobenzoic acid to concentrated sulfuric acid.

-

Maintain the temperature below 5°C while slowly adding a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid).

-

After the addition is complete, continue stirring at a low temperature for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then carefully poured over ice, causing the precipitation of the crude 2-chloro-5-nitrobenzoic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

Part 2: Reduction of the Nitro Group

The nitro group of 2-chloro-5-nitrobenzoic acid is then reduced to an amino group. A common and effective method for this transformation is the use of iron powder in the presence of an acidic catalyst, such as ammonium chloride.

Experimental Protocol:

-

Suspend 2-chloro-5-nitrobenzoic acid and iron powder in a mixture of ethanol and water.

-

Add ammonium chloride to the suspension and heat the mixture to reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the hot reaction mixture is filtered to remove the iron salts.

-

The filtrate is concentrated under reduced pressure, and the resulting crude 5-amino-2-chlorobenzoic acid can be purified by recrystallization.

Part 3: The Sandmeyer Reaction - Introduction of the Cyano Group

The final and key step in this synthesis is the Sandmeyer reaction, a versatile method for the conversion of an aryl diazonium salt into a variety of functional groups, including the cyano group.

Experimental Protocol:

-

Dissolve 5-amino-2-chlorobenzoic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the mixture, maintaining the low temperature. This generates the in situ diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, the reaction mixture is gently warmed to ensure complete decomposition of the diazonium salt.

-

The mixture is then acidified, and the product, this compound, precipitates out of the solution.

-

The solid is collected by filtration, washed, and can be further purified by recrystallization.

The Reactivity Landscape: A Synthon with Three Handles

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a high degree of control and selectivity in designing synthetic routes.

Caption: Reactivity map of this compound.

Reactions at the Chloro Position: Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups, such as the cyano and carboxylic acid groups, activates the ring towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles.

-

Amination: Reaction with amines can introduce substituted amino groups.

-

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides yields ether derivatives.

-

Thiolation: Reaction with thiolates can be used to form thioethers.

The SNAr reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. The rate of this reaction is influenced by the strength of the nucleophile and the electronic nature of the substituents on the ring.

Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be converted into several other important functionalities.

-

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. This provides a route to 2-chloro-isophthalic acid derivatives.

-

Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). This opens up pathways to aminomethyl-substituted benzoic acid derivatives.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes a range of classical transformations.

-

Esterification: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) yields the corresponding esters.

-

Amide Bond Formation: Coupling with amines using standard coupling reagents (e.g., DCC, EDC) provides access to a wide variety of amide derivatives.

-

Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, which can then be used in a variety of acylation reactions.

Applications in Drug Discovery and Development: A Gateway to Bioactive Molecules

While direct examples of pharmaceuticals synthesized from this compound are not prominently featured in publicly available literature, its structural motifs and reactivity patterns are highly relevant to drug discovery. Its derivatives are explored in medicinal chemistry for their potential biological activities.

A closely related analogue, 2-Chloro-5-iodobenzoic acid , serves as a key starting material in the industrial synthesis of Dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of Dapagliflozin highlights the utility of halogenated benzoic acids as crucial intermediates in the construction of complex drug molecules. The chloro and iodo substituents in this precursor allow for selective cross-coupling reactions to build the final drug scaffold. This underscores the potential of this compound as a valuable synthon for accessing novel chemical space in the pursuit of new therapeutic agents.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three different substituents.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the cyano carbon. The chemical shifts for aromatic carbons typically appear between 110-150 ppm, the carboxylic carbon between 165-185 ppm, and the cyano carbon between 115-125 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups. Key expected peaks include:

-

A broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹.

-

A strong C=O stretch for the carboxylic acid around 1700 cm⁻¹.

-

A C≡N stretch for the cyano group around 2220-2260 cm⁻¹.

-

C-Cl stretching vibrations in the fingerprint region.

-

Conclusion and Future Outlook

This compound stands as a testament to the power of multifunctional building blocks in organic synthesis. Its well-defined and scalable synthetic route, coupled with the orthogonal reactivity of its chloro, cyano, and carboxylic acid functionalities, makes it an attractive and powerful tool for the construction of complex molecular architectures. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of such versatile intermediates will undoubtedly play a pivotal role in driving innovation. The insights and protocols detailed in this guide are intended to empower researchers to harness the full synthetic potential of this compound in their scientific endeavors.

References

-

NIH National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. [Link]

-

CK-12 Foundation. (2025, December 16). Chemical Reactions of Carboxylic Acids. [Link]

-

13C NMR spectroscopy • Chemical shift. (n.d.). [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Carboxylic Acids. [Link]

- Google Patents. (n.d.).

-

Eureka | Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubMed. (1998, April 17). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. [Link]

-

Khan Academy. (n.d.). Carboxylic acid reactions overview. [https://www.khanacademy.org/science/organic-chemistry/carboxylic-acids-derivatives/carboxylic-acid-reactions/a/carboxylic-acid-reactions-overview]([Link]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-Chloro-5-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-cyanobenzoic acid, a substituted aromatic carboxylic acid, presents a compelling case for multifaceted biological activity. While its precise mechanism of action is not yet fully elucidated in publicly available literature, its structural features—a benzoic acid core, a halogen substituent, and a cyano group—suggest a rich potential for interaction with biological systems. This technical guide synthesizes current knowledge on related chemical moieties to propose a putative mechanism of action for this compound and provides a comprehensive, field-proven framework for its experimental validation. This document is designed to empower researchers to systematically investigate its biological effects, from initial antimicrobial screening to detailed enzymatic and cellular pathway analysis.

Introduction: The Chemical Architecture of a Potential Bioactive Molecule

This compound (C₈H₄ClNO₂) is a small organic molecule characterized by a benzene ring substituted with a carboxylic acid group, a chlorine atom at the ortho-position, and a cyano group at the meta-position relative to the carboxyl group.[1] This specific arrangement of functional groups is predicted to significantly influence its physicochemical properties and, consequently, its biological activity.

-

The Benzoic Acid Scaffold: Benzoic acid and its derivatives are known for their antimicrobial properties, which are often attributed to their ability to disrupt cellular membranes and interfere with key metabolic processes.[2][3] The lipophilicity of the benzene ring allows for passage through the lipid bilayers of microbial cells.[2]

-

The Chloro Substituent: The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate biological membranes.[4][5] Halogen bonding is also a recognized force in molecular interactions, which could influence the binding affinity of the compound to target proteins.[4]

-

The Cyano Group: The cyano (-C≡N) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and, in some contexts, can participate in covalent interactions with biological targets, acting as an electrophilic "warhead".[6]

Given this structural analysis, a primary hypothesized mechanism of action for this compound is as an antimicrobial agent . This guide will, therefore, focus on a systematic approach to investigating this hypothesis, while also considering other potential biological activities.

A Proposed Mechanism of Action: A Multi-pronged Assault on Microbial Viability

We propose a multi-faceted mechanism of action for this compound against microbial pathogens, centered on three key events:

-

Disruption of Cell Membrane Integrity: The molecule's lipophilic nature, enhanced by the chloro group, likely facilitates its accumulation in the microbial cell membrane, leading to a loss of structural integrity and increased permeability.

-

Inhibition of Cellular Respiration: Once inside the cell, the acidic nature of the carboxylic acid can disrupt the intracellular pH and interfere with enzymes of the electron transport chain, thereby inhibiting cellular respiration and ATP production.[2]

-

Targeted Enzyme Inhibition: The cyano group and the overall electronic profile of the molecule may allow for specific interactions with key metabolic enzymes, potentially through covalent modification of active site residues (e.g., cysteine), leading to their inactivation.

This proposed mechanism is visually summarized in the following signaling pathway diagram.

Caption: Proposed multi-pronged mechanism of action of this compound.

Experimental Validation: A Step-by-Step Investigative Workflow

To systematically validate the proposed mechanism of action, a tiered experimental approach is recommended, progressing from broad phenotypic screening to specific molecular-level assays.

Tier 1: Foundational Antimicrobial Activity Assessment

The initial step is to determine if this compound exhibits antimicrobial activity and to quantify its potency.

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7][8]

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

| Parameter | Description |

| Assay | Minimum Inhibitory Concentration (MIC) |

| Method | Broth Microdilution |

| Endpoint | Lowest concentration with no visible growth |

| Controls | Positive (bacteria + media), Negative (media only) |

digraph "MIC_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prep_Compound" [label="Prepare Compound\nStock Solution"]; "Serial_Dilution" [label="Perform Serial Dilution\nin 96-well Plate"]; "Prep_Inoculum" [label="Prepare Standardized\nBacterial Inoculum"]; "Inoculate" [label="Inoculate Plate"]; "Incubate" [label="Incubate at 37°C"]; "Read_Results" [label="Determine MIC"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prep_Compound"; "Prep_Compound" -> "Serial_Dilution"; "Prep_Inoculum" -> "Inoculate"; "Serial_Dilution" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "End"; }

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Tier 2: Investigating Cellular Effects

If antimicrobial activity is confirmed, the next step is to investigate the compound's effect on cellular integrity and function.

This assay assesses whether the compound disrupts the bacterial cell membrane, leading to increased permeability.[9][10]

Experimental Protocol: Propidium Iodide (PI) Uptake Assay

-

Bacterial Culture: Grow a mid-log phase culture of the target bacteria.

-

Cell Preparation: Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS). Resuspend the cells to a standardized optical density.

-

Compound Treatment: Treat the bacterial suspension with this compound at its MIC and supra-MIC concentrations. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (vehicle only).

-

PI Staining: Add propidium iodide to each sample. PI is a fluorescent dye that can only enter cells with compromised membranes.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorometer or flow cytometer. An increase in fluorescence indicates increased membrane permeability.

This assay determines if the compound inhibits bacterial respiration.[5][11]

Experimental Protocol: Oxygen Consumption Assay

-

Bacterial Preparation: Prepare a dense suspension of washed bacterial cells in a respiration buffer.

-

Oxygen Measurement: Use an oxygen electrode or a fluorescence-based oxygen sensor to monitor the rate of oxygen consumption in the bacterial suspension.

-

Compound Addition: After establishing a baseline respiration rate, add this compound to the suspension and continue to monitor oxygen consumption.

-

Data Analysis: A decrease in the rate of oxygen consumption upon addition of the compound indicates inhibition of cellular respiration.

Tier 3: Target Identification and Characterization

This tier focuses on identifying specific molecular targets of this compound.

Computational methods can predict potential protein targets and model the binding interaction of the compound.[7][12]

In Silico Workflow

-

Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.

-

Target Database Screening: Use target prediction software (e.g., SwissTargetPrediction, PharmMapper) to screen the compound against databases of known protein structures.[3]

-

Molecular Docking: For high-ranking potential targets, perform molecular docking simulations (e.g., using AutoDock) to predict the binding mode and estimate the binding affinity of the compound within the protein's active or allosteric sites.[13]

-

ADMET Prediction: Utilize computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-like potential.[14][15]

Caption: A typical workflow for in silico target prediction and analysis.

Based on the in silico predictions, biochemical assays can be performed to confirm the inhibition of specific enzymes.[2][16]

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

-

Reagent Preparation: Prepare solutions of the purified target enzyme, its substrate, and this compound in a suitable buffer.

-

Assay Setup: In a microplate, combine the enzyme and varying concentrations of the compound. Allow for a pre-incubation period.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Monitor Reaction: Measure the change in absorbance over time using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Given the presence of a cyano group, it is prudent to investigate the possibility of covalent inhibition.[6]

Experimental Protocol: Mass Spectrometry-based Covalent Binding Assay

-

Incubation: Incubate the purified target protein with an excess of this compound.

-

Removal of Unbound Compound: Remove the unbound compound using a desalting column or dialysis.

-

Protein Digestion: Digest the protein into smaller peptides using a protease (e.g., trypsin).

-

Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify any peptides that show a mass shift corresponding to the adduction of the compound. This provides direct evidence of covalent binding and can pinpoint the specific amino acid residue that has been modified.

Concluding Remarks and Future Directions

The exploration of this compound's mechanism of action is a journey into the fundamental principles of medicinal chemistry and molecular pharmacology. The structured, multi-tiered approach outlined in this guide provides a robust framework for elucidating its biological activity. By systematically progressing from broad phenotypic observations to detailed molecular interactions, researchers can build a comprehensive understanding of how this intriguing molecule exerts its effects. The insights gained from these studies will not only clarify the specific mechanism of this compound but will also contribute to the broader knowledge base of structure-activity relationships, aiding in the rational design of future therapeutic agents.

References

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

Jiyou Industrial. (n.d.). Mechanism of action of benzoic acid. Retrieved from [Link]

-

Bio-protocol. (2019). Membrane Permeability Assay. Retrieved from [Link]

-

ResearchGate. (2024). How to assess bacterial permeability? Retrieved from [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Bio-protocol. (2019). 2.10. Membrane Permeability Assay. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Retrieved from [Link]

-

Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Computational/in silico methods in drug target and lead prediction. Retrieved from [Link]

-

OUCI. (n.d.). In Silico Target Prediction for Small Molecules. Retrieved from [Link]

-

OUCI. (n.d.). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

-

PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

-

How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2023). Retrieved from [Link]

-

ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

-

LIACS, Leiden University. (n.d.). Molecular docking and computation of protein-protein interactions. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

-

MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from [Link]

-

ResearchGate. (n.d.). In silico ADMET prediction of newly synthetized compounds. Retrieved from [Link]

-

ACS Publications. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Retrieved from [Link]

-

Audrey Yun Li. (n.d.). ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Machine Learning for In Silico ADMET Prediction. Retrieved from [Link]

-

ResearchGate. (n.d.). A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. Retrieved from [Link]

-

BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

-

YouTube. (2022). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Retrieved from [Link]

-

Oxford Academic. (2023). The covalent docking software landscape. Retrieved from [Link]

-

Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

-